![molecular formula C25H24O7 B307508 Methyl [2-({3-[2-(2-methoxy-2-oxoethoxy)benzylidene]-2-oxocyclopentylidene}methyl)phenoxy]acetate](/img/structure/B307508.png)
Methyl [2-({3-[2-(2-methoxy-2-oxoethoxy)benzylidene]-2-oxocyclopentylidene}methyl)phenoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [2-({3-[2-(2-methoxy-2-oxoethoxy)benzylidene]-2-oxocyclopentylidene}methyl)phenoxy]acetate, also known as MitoQ, is a synthetic compound that has been developed for its potential use in treating various diseases. It is a derivative of coenzyme Q10 (CoQ10), a naturally occurring antioxidant in the human body. MitoQ is a promising compound that has shown potential in various scientific research applications due to its unique properties.
Mechanism of Action
Methyl [2-({3-[2-(2-methoxy-2-oxoethoxy)benzylidene]-2-oxocyclopentylidene}methyl)phenoxy]acetate works by targeting the mitochondria, the powerhouses of the cell. It is taken up by the mitochondria and acts as an antioxidant, neutralizing harmful free radicals that can cause damage to the cell. This compound has also been shown to improve mitochondrial function by increasing the production of ATP, the energy currency of the cell.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and protect against cell damage. This compound has also been shown to improve cognitive function and reduce the risk of cardiovascular diseases.
Advantages and Limitations for Lab Experiments
Methyl [2-({3-[2-(2-methoxy-2-oxoethoxy)benzylidene]-2-oxocyclopentylidene}methyl)phenoxy]acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also readily available for purchase from various chemical suppliers. However, there are limitations to its use in lab experiments. This compound is a relatively new compound, and its long-term effects on cells and tissues are not yet fully understood. Additionally, the high cost of this compound may limit its use in some experiments.
Future Directions
There are several future directions for the study of Methyl [2-({3-[2-(2-methoxy-2-oxoethoxy)benzylidene]-2-oxocyclopentylidene}methyl)phenoxy]acetate. One area of research is the potential use of this compound in treating neurodegenerative diseases. This compound has been shown to have a protective effect on neurons, and further research is needed to determine its potential use in treating diseases such as Parkinson's and Alzheimer's. Another area of research is the potential use of this compound in improving exercise performance. This compound has been shown to improve mitochondrial function, and further research is needed to determine its potential use in improving athletic performance. Finally, there is a need for further research to determine the long-term effects of this compound on cells and tissues.
Synthesis Methods
Methyl [2-({3-[2-(2-methoxy-2-oxoethoxy)benzylidene]-2-oxocyclopentylidene}methyl)phenoxy]acetate is synthesized through a multi-step process involving the reaction of several chemical compounds. The synthesis method involves the use of various reagents and solvents, and the final product is purified using column chromatography. The detailed synthesis method is not discussed here, but it is available in various research papers.
Scientific Research Applications
Methyl [2-({3-[2-(2-methoxy-2-oxoethoxy)benzylidene]-2-oxocyclopentylidene}methyl)phenoxy]acetate has been studied extensively for its potential use in treating various diseases, including Parkinson's disease, Alzheimer's disease, and cardiovascular diseases. It has also been studied for its potential use in improving mitochondrial function and reducing oxidative stress. This compound has been shown to have a protective effect on cells and tissues by reducing oxidative damage and inflammation.
properties
Molecular Formula |
C25H24O7 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
methyl 2-[2-[(E)-[(3E)-3-[[2-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-2-oxocyclopentylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C25H24O7/c1-29-23(26)15-31-21-9-5-3-7-17(21)13-19-11-12-20(25(19)28)14-18-8-4-6-10-22(18)32-16-24(27)30-2/h3-10,13-14H,11-12,15-16H2,1-2H3/b19-13+,20-14+ |
InChI Key |
ZUWPJAYGNODVPR-IWGRKNQJSA-N |
Isomeric SMILES |
COC(=O)COC1=CC=CC=C1/C=C\2/C(=O)/C(=C/C3=CC=CC=C3OCC(=O)OC)/CC2 |
SMILES |
COC(=O)COC1=CC=CC=C1C=C2CCC(=CC3=CC=CC=C3OCC(=O)OC)C2=O |
Canonical SMILES |
COC(=O)COC1=CC=CC=C1C=C2CCC(=CC3=CC=CC=C3OCC(=O)OC)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-4-(2-{8-[(4-chlorobenzyl)oxy]-2-quinolinyl}vinyl)-6-ethoxyphenyl acetate](/img/structure/B307426.png)
![8-[(4-Chlorobenzyl)oxy]-2-{2-[5-(2-chlorophenyl)-2-furyl]vinyl}quinoline](/img/structure/B307427.png)
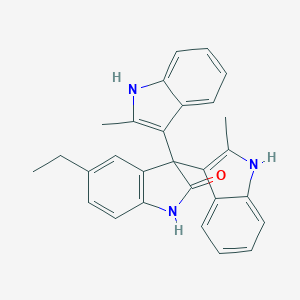
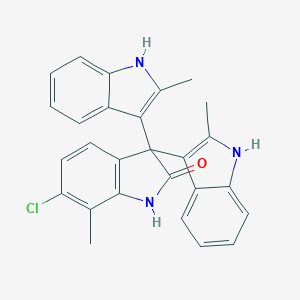
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(3-ethoxy-4-methoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307436.png)
![4-[bis(1-methyl-1H-indol-3-yl)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B307437.png)
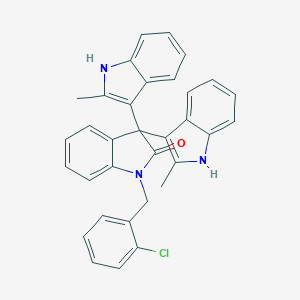

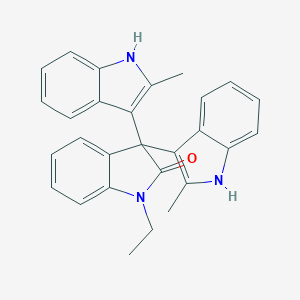
![4-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2,6-dibromophenyl methyl ether](/img/structure/B307442.png)
![(5Z)-5-(1-benzyl-2-oxoindol-3-ylidene)-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307444.png)
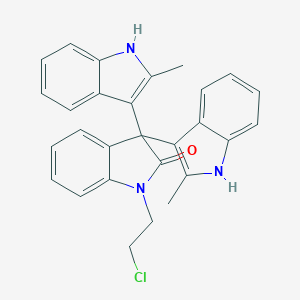
![Methyl 4-{7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}benzoate](/img/structure/B307447.png)
![Allyl 6-(2-chlorophenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307448.png)